

# An In-depth Technical Guide to 1-Methylantracene (CAS Number: 610-48-0)

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## Compound of Interest

Compound Name: 1-Methylantracene

Cat. No.: B1217907

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## Introduction

**1-Methylantracene**, a polycyclic aromatic hydrocarbon (PAH), is a methylated derivative of anthracene. Its unique photophysical properties have led to its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[1] As a member of the PAH family, it is also a subject of interest in toxicological and environmental research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and known biological activities of **1-methylantracene**, with a focus on experimental details to support research and development activities.

## Chemical and Physical Properties

**1-Methylantracene** is a colorless to pale yellow crystalline solid at room temperature.[2][3] It is soluble in alcohol and other organic solvents but insoluble in water.[2][3] The methyl group at the 1-position influences its physical and chemical properties, distinguishing it from other methylantracene isomers.[4]

Table 1: Physical and Chemical Properties of **1-Methylantracene**

Property	Value	Reference(s)
CAS Number	610-48-0	[4]
Molecular Formula	C <sub>15</sub> H <sub>12</sub>	[4]
Molecular Weight	192.26 g/mol	[4]
Appearance	Colorless leaflets or pale yellow solid	[2][3]
Melting Point	86-88 °C	[5]
Boiling Point	363 °C	[5]
Solubility	Soluble in alcohol; insoluble in water	[2][3]
IUPAC Name	1-methylantracene	[4]
InChI	InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3	[4]
InChIKey	KZNJSFHHJUQDYHE-UHFFFAOYSA-N	[4]
SMILES	CC1=CC=CC2=CC3=CC=CC=C3C=C12	[4]

## Synthesis and Purification

### Synthesis via Dehydration Reaction

A common method for the synthesis of **1-methylantracene** involves the indium-catalyzed dehydration of a suitable precursor.[5]

Experimental Protocol:

- Materials: 2-(2-Methylbenzyl)benzaldehyde, Indium(III) triflate (In(OTf)<sub>3</sub>), 1,2-dichloroethane.
- Procedure:

- To a solution of 2-(2-methylbenzyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane, add  $\text{In}(\text{OTf})_3$  (0.1 equivalents).
- Stir the mixture at 80 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.[\[5\]](#)

## Purification

### 3.2.1. Column Chromatography

Column chromatography is a standard method for purifying **1-methylanthracene** from reaction mixtures and other impurities.

Experimental Protocol:

- Stationary Phase: Silica gel (60-120 mesh).[\[4\]](#)
- Mobile Phase: A non-polar solvent system, such as a mixture of hexane and dichloromethane or hexane and ethyl acetate, is typically used. The optimal solvent ratio should be determined by TLC analysis.[\[4\]](#)[\[5\]](#)
- Procedure:
  - Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
  - Dissolve the crude **1-methylanthracene** in a minimal amount of the eluent or a slightly more polar solvent.

- Load the sample onto the top of the silica gel bed.
- Elute the column with the mobile phase, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **1-methylantracene**.<sup>[4]</sup><sup>[6]</sup>

### 3.2.2. Recrystallization

Recrystallization is an effective technique for obtaining high-purity **1-methylantracene**.

Experimental Protocol:

- Solvent Selection: A suitable solvent is one in which **1-methylantracene** has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aromatic hydrocarbons include ethanol, methanol, hexane, or mixtures like methylene chloride/hexane.<sup>[6]</sup>
- Procedure:
  - Dissolve the impure **1-methylantracene** in a minimal amount of the hot recrystallization solvent.
  - If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.
  - Hot filter the solution to remove any insoluble impurities.
  - Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
  - Further cooling in an ice bath can maximize the yield.
  - Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

- Dry the crystals under vacuum to remove any residual solvent.[4][6]

## Analytical Methods

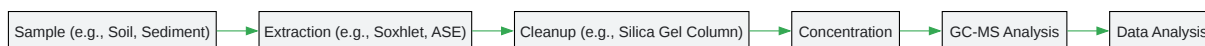
### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of **1-methylanthracene** in various matrices, including environmental samples like soil and sediment.[7][8][9]

Experimental Protocol (General for PAHs):

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for PAH analysis.
- Injector: Splitless injection is typically employed for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate PAHs with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.[8]
- Carrier Gas: Helium is the most common carrier gas.
- MS Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion of **1-methylanthracene** ( $m/z$  192) and one or two qualifier ions.[7]

#### Workflow for GC-MS Analysis of **1-Methylanthracene**



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GC-MS analysis workflow for **1-methylanthracene**.

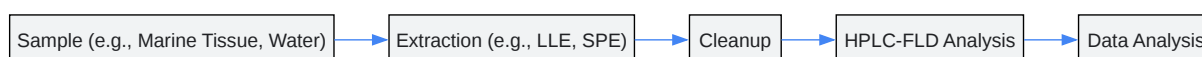
## High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like **1-methylanthracene**, particularly in biological and environmental samples.[10]

Experimental Protocol (General for PAHs):

- Instrumentation: An HPLC system equipped with a fluorescence detector.
- Column: A reversed-phase C18 column is typically used for separating PAHs.
- Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
- Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of **1-methylanthracene** for optimal sensitivity.
- Sample Preparation: For complex matrices like marine tissues, a sample preparation procedure involving extraction and cleanup is necessary before HPLC analysis.[11]

Workflow for HPLC-FLD Analysis of **1-Methylanthracene**



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HPLC-FLD analysis workflow for **1-methylanthracene**.

## Spectroscopic Data

Table 2: Spectroscopic Data for **1-Methylanthracene**

Technique	Key Data	Reference(s)
<sup>1</sup> H NMR	$\delta$ (ppm) in CDCl <sub>3</sub> : 2.80 (s, 3H), 7.28 (d, J = 7.2 Hz, 1H), 7.34 (td, J = 8.4 and 2.8 Hz, 1H), 7.45–7.48 (m, 2H), 7.85 (d, J = 7.6 Hz, 1H), 7.97–7.99 (m, 1H), 8.01–8.03 (m, 1H), 8.40 (s, 1H), 8.53 (s, 1H)	[5]
<sup>13</sup> C NMR	$\delta$ (ppm) in CDCl <sub>3</sub> : 19.7, 122.7, 125.1, 125.26, 125.31, 125.6, 126.7, 126.8, 127.9, 128.5, 131.3, 131.4, 131.5, 131.8, 134.2	[5]
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z 192	[7]
Infrared (IR) Spectroscopy	Key absorptions characteristic of aromatic C-H and C=C stretching and bending vibrations.	[2]

## Biological Activity and Toxicology

The biological activity of **1-methylanthracene** is an area of active research, particularly concerning its potential toxicity as a PAH. While specific data on **1-methylanthracene** is limited, studies on related methylated anthracenes and PAHs in general provide valuable insights.

## Metabolism

PAHs are metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of more water-soluble compounds that can be excreted, but it can also generate reactive intermediates. Studies on 9-methylanthracene with rat liver microsomes have shown that metabolism can occur at both the methyl group (hydroxylation) and the aromatic ring (dihydrodiol formation).[12] Similar metabolic pathways are expected for **1-methylanthracene**. The use of human liver microsomes in in vitro assays is a common

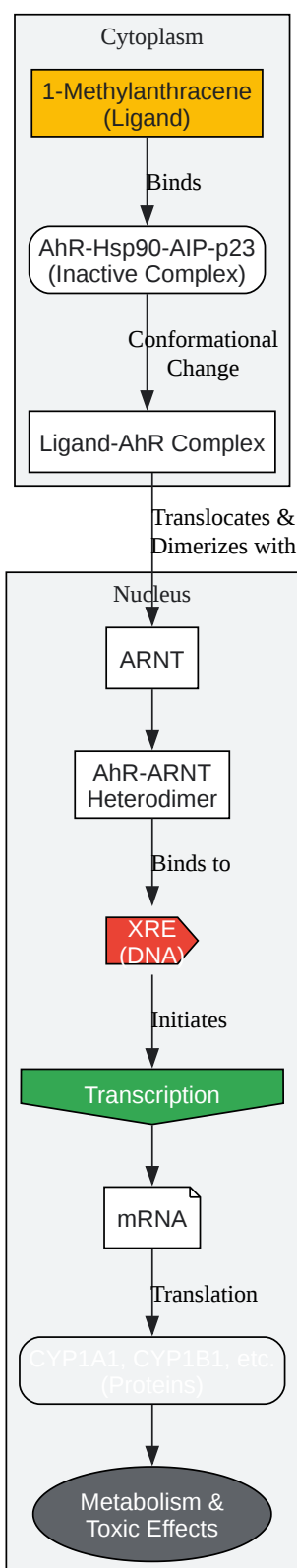
approach to study the metabolic stability and potential drug-drug interactions of new chemical entities.[13]

## Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[14] Upon binding to a ligand like a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in PAH metabolism.[14] While not definitively shown for **1-methylanthracene**, it is plausible that it can act as a ligand for the AhR, thereby influencing this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway





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A plausible signaling pathway for **1-methylanthracene** via the Aryl Hydrocarbon Receptor.

## Genotoxicity and Cytotoxicity

The genotoxicity of PAHs is a major health concern. While some PAHs are not genotoxic themselves, their metabolic activation can lead to the formation of reactive species that can damage DNA. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals.<sup>[15]</sup> The in vitro micronucleus test and comet assay are also used to evaluate chromosomal damage and DNA strand breaks, respectively.<sup>[16]</sup>

Cytotoxicity assays on various cancer cell lines, such as HepG2 (liver carcinoma), are often used to screen the potential anticancer activity or general toxicity of compounds. While specific cytotoxicity data for **1-methylanthracene** is not readily available, studies on other anthracene derivatives have shown a range of effects, from inducing apoptosis in cancer cells to having limited cytotoxic effects.

## Safety and Handling

Table 3: Safety Information for **1-Methylanthracene**

Hazard Statement	Precautionary Statement	Reference(s)
Not classified as hazardous according to some sources.	Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.	<sup>[4]</sup>
May cause skin irritation. May cause respiratory irritation.	Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.	<sup>[5]</sup>
Combustible solid.	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.	<sup>[2]</sup>

Note: There are some discrepancies in the GHS classification of **1-methylanthracene**. It is advisable to consult the most recent Safety Data Sheet (SDS) from the supplier before handling.

## Applications

- Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.<sup>[1]</sup>
- Research Chemical: Serves as a building block in organic synthesis and as a standard for analytical method development.
- PAH Research: Used in toxicological and environmental studies to understand the fate and effects of methylated PAHs.

## Conclusion

**1-Methylantracene** is a polycyclic aromatic hydrocarbon with significant applications in materials science and as a subject of toxicological research. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical methods, along with the current understanding of its biological activities. The provided experimental protocols and data tables are intended to serve as a valuable resource for researchers and professionals working with this compound. Further research is needed to fully elucidate the specific biological effects and signaling pathways affected by **1-methylantracene**.

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